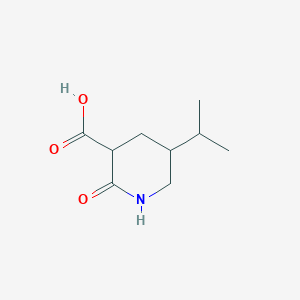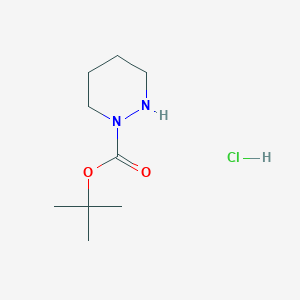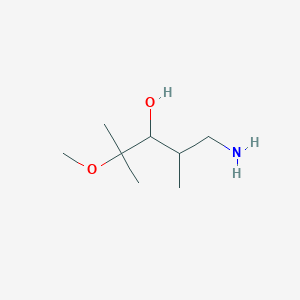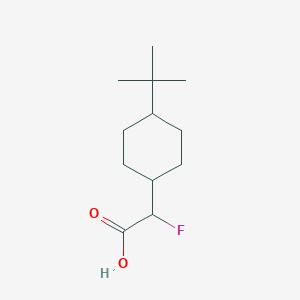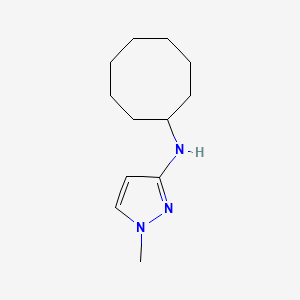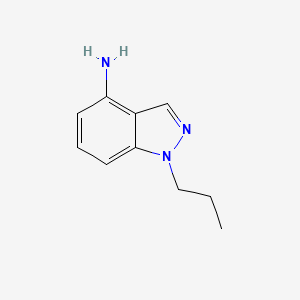
1-Propyl-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a propyl group at the first position and an amine group at the fourth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-1H-indazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the reaction of 2-aminobenzonitrile with propylamine under acidic conditions can yield the desired indazole derivative .
Another method involves the use of transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent can form the N-H ketimine species, which then undergoes cyclization to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted indazole derivatives.
Applications De Recherche Scientifique
1-Propyl-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Propyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazol-4-amine: Similar structure with a methyl group instead of a propyl group.
1-Ethyl-1H-indazol-4-amine: Similar structure with an ethyl group instead of a propyl group.
1-Butyl-1H-indazol-4-amine: Similar structure with a butyl group instead of a propyl group.
Uniqueness
1-Propyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the first position and the amine group at the fourth position can result in distinct pharmacological properties compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-propylindazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-6-13-10-5-3-4-9(11)8(10)7-12-13/h3-5,7H,2,6,11H2,1H3 |
Clé InChI |
UPAJKEAKTSUNIH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC(=C2C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


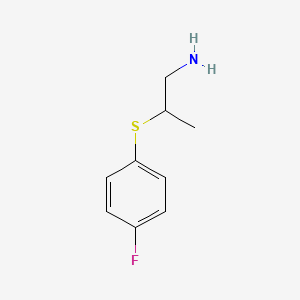
![2-(piperazin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13234193.png)
![3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13234197.png)

![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)

